molecular formula C23H27N3O3 B6070437 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one

2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B6070437
M. Wt: 393.5 g/mol
InChI Key: TVHUIRWEOFXBRT-UHFFFAOYSA-N
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Description

2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including an indole ring, a methoxyphenyl group, and a piperazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the methoxyphenyl group and the piperazine moiety. Common reagents used in these reactions include halogenated intermediates, base catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the indole or methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the indole or methoxyphenyl rings.

Scientific Research Applications

2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-1-(1H-indol-3-yl)-3-phenylpropan-1-one
  • 2-hydroxy-1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-1-one
  • 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)propan-1-one

Uniqueness

Compared to similar compounds, 2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one stands out due to the presence of both the methoxyphenyl and piperazine groups, which may confer unique biological activities and chemical properties. This combination of functional groups can lead to enhanced interactions with biological targets and improved pharmacokinetic properties.

Properties

IUPAC Name

2-hydroxy-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-25-11-13-26(14-12-25)21(17-8-4-6-10-20(17)29-2)23(28)22(27)18-15-24-19-9-5-3-7-16(18)19/h3-10,15,21,23-24,28H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHUIRWEOFXBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2OC)C(C(=O)C3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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